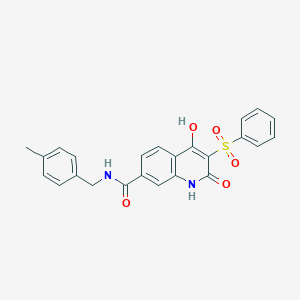

1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

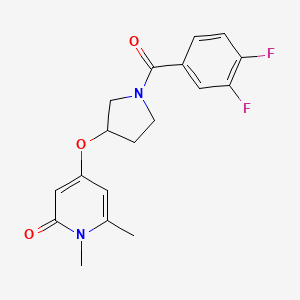

“1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea” is a compound that contains a thiazolidin-2,4-dione (TZD) moiety . The TZD moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .

Synthesis Analysis

The synthesis of thiazolidin-2,4-dione derivatives has been achieved through various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . The initial acid was obtained by an effective one-pot method using the reaction of thiourea with maleic anhydride in hydrochloric acid .

Molecular Structure Analysis

Thiazolidin-2,4-dione, also called glitazone, is a heterocyclic moiety that consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .

Chemical Reactions Analysis

Thiazolidin-2,4-dione derivatives exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .

科学的研究の応用

Organic Synthesis and Chemical Reactions

Studies on the chemistry of urea derivatives have revealed their potential in forming compounds with significant applications. For example, the reaction of cyclohexane-1,2-dione with urea derivatives can form compounds with ten-membered rings, which are useful in colorimetric procedures for determining urea concentrations due to their unique chromophoric properties (Butler, Hussain, & Peet, 1981). Additionally, the synthesis of novel cyclic urea derivatives, such as 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, has been explored, creating a new class of pseudopeptidic triazines composed of different amino acids, which are interesting for their potential biological applications (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Medicinal Chemistry and Biological Activity

In the realm of medicinal chemistry, urea derivatives have been synthesized and evaluated for various biological activities. For instance, compounds from the urea series have shown antihyperglycemic potency, comparable with known agents such as pioglitazone and troglitazone. These findings highlight the potential of urea derivatives in enhancing insulin sensitivity and treating diabetes (Cantello et al., 1994). Furthermore, the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas has led to the discovery of novel acetylcholinesterase inhibitors, which could be beneficial in treating conditions such as Alzheimer's disease (Vidaluc et al., 1995).

Materials Science and Catalysis

Urea derivatives have also found applications in materials science, particularly in the synthesis of metal–organic frameworks (MOFs). An unprecedented pillar-layered MOF has been synthesized through the reaction of urea derivatives in a mixed solvent, displaying strong blue-light emission, which could have applications in optoelectronic devices (Zhu, Fu, & Zou, 2012). Moreover, the synthesis of disubstituted ureas from amines and CO2, using basic ionic liquids as catalysts, showcases the potential of urea derivatives in green chemistry and catalysis, providing a path toward sustainable chemical synthesis (Jiang et al., 2008).

作用機序

Target of Action

The primary target of 1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea is the Peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

This compound acts as a partial agonist of PPAR-γ . It binds to the PPAR-γ receptor, leading to conformational changes that allow the receptor to interact with specific DNA sequences known as PPAR response elements . This interaction regulates the transcription of various genes involved in glucose and lipid metabolism .

Biochemical Pathways

The activation of PPAR-γ by 1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea affects several biochemical pathways. It enhances insulin sensitivity and glucose metabolism, reduces inflammation, and regulates lipid metabolism . The downstream effects include improved blood glucose control and lipid profile, making this compound potentially beneficial for managing metabolic disorders .

Pharmacokinetics

Thiazolidine derivatives, in general, are known for their good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to the compound’s bioavailability and therapeutic efficacy .

Result of Action

The activation of PPAR-γ by this compound leads to promising antidiabetic activity . In an in vivo study, it showed comparable antidiabetic efficacy to the standard drug rosiglitazone .

特性

IUPAC Name |

1-benzyl-3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c21-15-11-24-17(23)20(15)14-9-5-4-8-13(14)19-16(22)18-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZRDVLKQXLODR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)NCC2=CC=CC=C2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2457063.png)

![N-(2-fluorophenyl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2457065.png)

![5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2457066.png)

![1-phenoxy-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B2457068.png)

![4-(4-Bromo-phenyl)-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2457070.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2457071.png)

![Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride](/img/structure/B2457072.png)

![5-Methyl-7-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2457073.png)

![3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2457081.png)